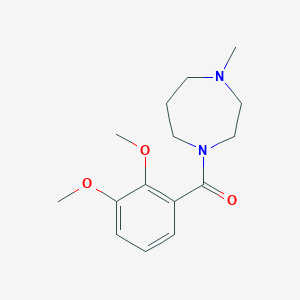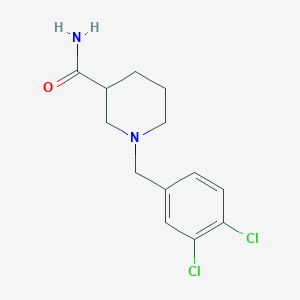
N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea, also known as A-317491, is a selective antagonist of the purinergic P2X3 receptor. This receptor is involved in the transmission of pain signals, making A-317491 a promising candidate for the development of new pain medications.
作用機序
N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea works by blocking the P2X3 receptor, which is involved in the transmission of pain signals. By inhibiting this receptor, this compound reduces the sensitivity of pain-sensing neurons and thus reduces pain.
Biochemical and Physiological Effects:
In addition to its pain-relieving effects, this compound has been shown to have other physiological effects. For example, it has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anti-cancer agent.
実験室実験の利点と制限
One advantage of N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea is its selectivity for the P2X3 receptor, which reduces the risk of off-target effects. However, its relatively low potency may limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research on N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea. One possibility is the development of more potent analogues of the compound, which could be used to further investigate the role of the P2X3 receptor in pain and other physiological processes. Another direction is the exploration of this compound's potential as an anti-cancer agent, which could involve further studies in animal models and clinical trials in humans. Additionally, this compound may have applications in the treatment of other conditions that involve the P2X3 receptor, such as migraine headaches and bladder disorders.
合成法
The synthesis of N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea involves several steps, starting with the reaction of 4-isopropylphenyl isocyanate with 1-methyl-4-piperidone to form the corresponding urea. This intermediate is then treated with hydrochloric acid to yield this compound.
科学的研究の応用
N-(4-isopropylphenyl)-N'-(1-methyl-4-piperidinyl)urea has been extensively studied for its potential use in the treatment of chronic pain. In animal models, it has been shown to reduce pain sensitivity without causing sedation or other side effects commonly associated with pain medications.
特性
IUPAC Name |
1-(1-methylpiperidin-4-yl)-3-(4-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-12(2)13-4-6-14(7-5-13)17-16(20)18-15-8-10-19(3)11-9-15/h4-7,12,15H,8-11H2,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZNZAZCNDPKTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5349826.png)
![N-(2-hydroxyethyl)-2,4-dimethyl-3-{methyl[(4-methylphenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B5349827.png)
![1-[(dimethylamino)sulfonyl]-N-(2-methyl-1-phenylpropyl)-4-piperidinecarboxamide](/img/structure/B5349843.png)
![7-[(6-isopropyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5349847.png)

![2-(1H-benzimidazol-1-yl)-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5349859.png)
![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5349873.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-2-methoxyaniline](/img/structure/B5349887.png)

![(1R*,2R*,6S*,7S*)-4-[(1-methyl-1H-imidazol-2-yl)methyl]-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5349898.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-(3-hydroxyisoxazol-5-yl)propanamide](/img/structure/B5349910.png)
![4-[4-(dimethylamino)-3-nitrobenzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5349913.png)
![ethyl 4-({[(6-methyl-2-pyridinyl)amino]carbonyl}amino)benzoate](/img/structure/B5349921.png)